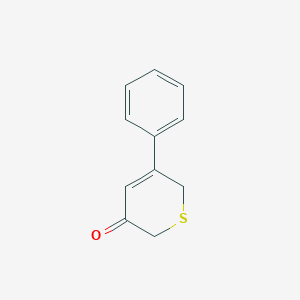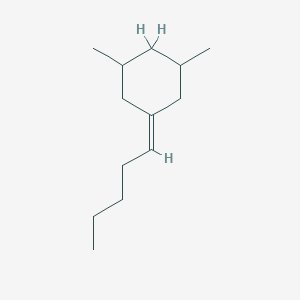![molecular formula C17H16BrN3O B13987841 4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine CAS No. 927904-95-8](/img/structure/B13987841.png)
4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxybenzyl)-4-(4-bromophenyl)-1h-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxybenzyl group and a bromophenyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzyl)-4-(4-bromophenyl)-1h-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the methoxybenzyl group: This step involves the alkylation of the imidazole ring with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the bromophenyl group: This can be done via a Suzuki coupling reaction between the imidazole derivative and 4-bromophenylboronic acid using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxybenzyl)-4-(4-bromophenyl)-1h-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of 1-(2-Hydroxybenzyl)-4-(4-bromophenyl)-1h-imidazol-2-amine.
Reduction: Formation of 1-(2-Methoxybenzyl)-4-phenyl-1h-imidazol-2-amine.
Substitution: Formation of 1-(2-Methoxybenzyl)-4-(4-aminophenyl)-1h-imidazol-2-amine.
Applications De Recherche Scientifique
1-(2-Methoxybenzyl)-4-(4-bromophenyl)-1h-imidazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxybenzyl)-4-(4-bromophenyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
1-(2-Methoxybenzyl)-4-(4-bromophenyl)-1h-imidazol-2-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-(2-Methoxybenzyl)-4-phenyl-1h-imidazol-2-amine, 1-(2-Hydroxybenzyl)-4-(4-bromophenyl)-1h-imidazol-2-amine.
Uniqueness: The presence of both the methoxybenzyl and bromophenyl groups in the same molecule provides unique chemical reactivity and potential biological activity that may not be observed in similar compounds.
This detailed article provides a comprehensive overview of 1-(2-Methoxybenzyl)-4-(4-bromophenyl)-1h-imidazol-2-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
927904-95-8 |
|---|---|
Formule moléculaire |
C17H16BrN3O |
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C17H16BrN3O/c1-22-16-5-3-2-4-13(16)10-21-11-15(20-17(21)19)12-6-8-14(18)9-7-12/h2-9,11H,10H2,1H3,(H2,19,20) |
Clé InChI |
YONBCDWMWVUOQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CN2C=C(N=C2N)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)
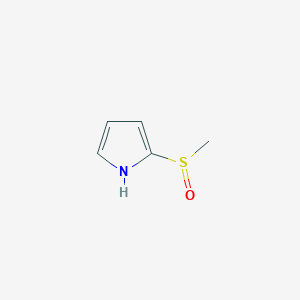
![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
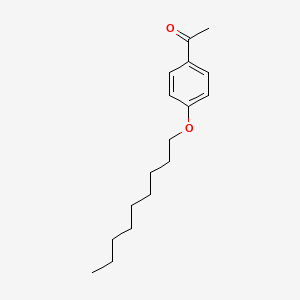


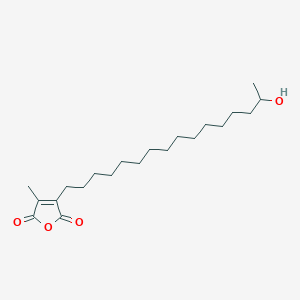
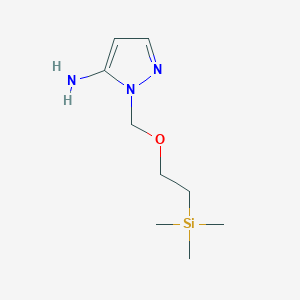

![Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate](/img/structure/B13987803.png)
